molecular formula C23H24ClN3O4S B6568197 6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946361-05-3

6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Número de catálogo: B6568197
Número CAS: 946361-05-3
Peso molecular: 474.0 g/mol
Clave InChI: FZJQOTLJHJUDRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a complex tricyclic azatricyclo core fused with a sulfonylpiperazine moiety substituted with a 4-chlorophenylacetyl group. However, direct pharmacological data for this compound are absent in the provided evidence.

Propiedades

IUPAC Name

6-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-19-4-1-16(2-5-19)13-22(29)25-9-11-26(12-10-25)32(30,31)20-14-17-3-6-21(28)27-8-7-18(15-20)23(17)27/h1-2,4-5,14-15H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJQOTLJHJUDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / Identifier Key Structural Differences Pharmacological Relevance (from Evidence)
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),10-tetraene-2,4-dione (20) Larger tricyclic core (7.3.1.0⁵,¹³ vs. 6.3.1.0⁴,¹²); 2-methoxyphenyl substituent on piperazine. Tested for 5-HT receptor affinity; lacks published X-ray crystallography data.
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one 3,4-Dimethoxybenzoyl group replaces 4-chlorophenylacetyl; identical tricyclic core. No direct activity data, but methoxy groups may enhance solubility compared to chloro substituents.
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) Piperazine linked to triazole-pyrimidine hybrid; lacks tricyclic system. Likely kinase inhibitor (based on triazole-pyrimidine motif); divergent therapeutic target vs. tricyclics.

Key Observations

Tricyclic Core Variations: The target compound’s azatricyclo[6.3.1.0⁴,¹²]dodeca system is smaller than the azatricyclo[7.3.1.0⁵,¹³]trideca analog in Compound 20 . Smaller cores may influence steric interactions with biological targets.

Piperazine Substitution Patterns :

  • Substituents on the piperazine ring (e.g., 4-chlorophenylacetyl vs. 2-methoxyphenyl) modulate electronic and steric properties. Chloro groups enhance lipophilicity, while methoxy groups improve solubility but may reduce receptor binding affinity .
  • Compound m6 demonstrates that piperazine can be functionalized with heterocyclic systems (e.g., triazole-pyrimidine) for kinase inhibition, diverging from the tricyclic focus of the target compound.

Synthetic and Analytical Challenges :

  • The target compound’s synthesis likely parallels methods for analogous tricyclics, such as coupling sulfonylated piperazines to preformed azatricyclo intermediates .
  • Structural characterization of such compounds relies heavily on NMR and MS, as crystallographic data (e.g., for Compound 20) are often unavailable .

Pharmacological and Toxicological Data

  • Target Compound: No direct activity or toxicity data are provided in the evidence.
  • Analogues :
    • Compound 20 : 5-HT receptor affinity suggests CNS activity, but efficacy and selectivity remain unquantified.
    • Quinazoline-piperazine hybrids (e.g., 4-chloro-2-(4-piperazin-1-yl)quinazolines) : Exhibit anticonvulsant activity in rodent models, though structural differences limit direct comparison.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents: Chlorophenyl groups (as in the target compound) may enhance receptor binding through hydrophobic interactions, while bulkier substituents (e.g., triazole-pyrimidine in m6) shift activity to non-CNS targets .
  • Tricyclic Systems : Smaller cores (e.g., 6.3.1.0⁴,¹²) may improve metabolic stability compared to larger systems (e.g., 7.3.1.0⁵,¹³) due to reduced steric strain .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.